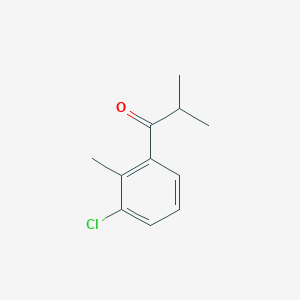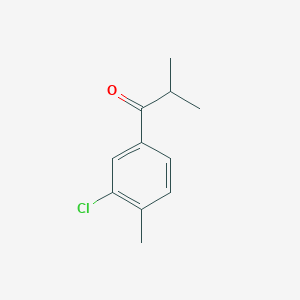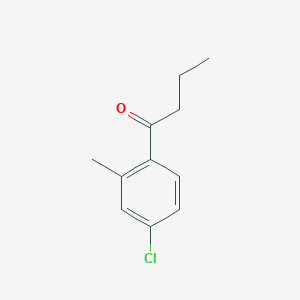
2-Methyl-4-(4-chlorophenyl)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(4-chlorophenyl)-2-butanol is an organic compound with a molecular formula of C11H15ClO It is a secondary alcohol with a chlorophenyl group attached to the butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-chlorophenyl)-2-butanol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methyl-2-butanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to the corresponding alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(4-chlorophenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: 2-Methyl-4-(4-chlorophenyl)-2-butanone or 2-Methyl-4-(4-chlorophenyl)butanoic acid.
Reduction: 2-Methyl-4-(4-chlorophenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(4-chlorophenyl)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-4-(4-chlorophenyl)-2-butanol exerts its effects involves interactions with specific molecular targets. The alcohol group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the chlorophenyl group can participate in hydrophobic interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-phenyl-2-butanol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
4-(4-Chlorophenyl)-2-butanol: Lacks the methyl group, affecting its steric and electronic properties.
2-Methyl-4-(4-bromophenyl)-2-butanol:
Uniqueness
2-Methyl-4-(4-chlorophenyl)-2-butanol is unique due to the presence of both the methyl and chlorophenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEDIIWBJAOSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B7848201.png)







